ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate is a complex organic compound. This molecule exhibits intriguing properties due to the diverse functional groups it contains, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate can be achieved through multi-step organic synthesis. Typically, the starting materials include 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline, piperidine-3-carboxylate, and sulfonylating agents. The reaction conditions often involve solvent systems like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the sulfonylation step.
Industrial Production Methods
Industrially, the production may involve optimized reaction conditions to improve yield and efficiency. Methods such as continuous flow chemistry could be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfonyl group.
Reduction: Selective reduction may target the ketone or sulfone functionalities.
Substitution: Nucleophilic substitution can occur at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines.
Major Products Formed
The products depend on the type of reaction. Oxidation typically leads to sulfoxide or sulfone derivatives. Reduction can yield alcohols or amines, while substitution may produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate serves as a valuable intermediate in organic synthesis, aiding in the development of more complex molecular architectures.
Biology
In biological studies, this compound may be used as a probe or inhibitor due to its ability to interact with specific proteins or enzymes.
Medicine
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The presence of functional groups like sulfonyl and piperidine allows it to form strong binding interactions, modulating biological pathways and influencing physiological responses.
Comparison with Similar Compounds
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate stands out due to its unique structural features. Similar compounds include:
Mthis compound
Propyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate
These compounds share the core pyrroloquinoline and sulfonyl-piperidine structure but differ in their alkyl ester groups, influencing their chemical reactivity and applications.
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Properties
IUPAC Name |
ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-19(23)15-4-3-8-20(12-15)27(24,25)16-10-13-5-6-17(22)21-9-7-14(11-16)18(13)21/h10-11,15H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJEVYJMPLXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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